![molecular formula C22H21N3S2 B14274243 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine CAS No. 137376-16-0](/img/structure/B14274243.png)
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine typically involves the reaction of quinoline derivatives with appropriate sulfanyl and amine groups. One common method involves the use of quinoline-2-thiol and 2-methylpropan-2-amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinoline: A simpler quinoline derivative with similar biological activities.
N,N-bis(quinolin-2-ylmethyl)amine: A related compound with different substitution patterns.
Quinoline-2-thiol: A precursor used in the synthesis of 2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine.
Uniqueness
This compound is unique due to its dual quinoline moieties and sulfanyl groups, which enhance its biological activity and make it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
137376-16-0 |
|---|---|
Molekularformel |
C22H21N3S2 |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
2-methyl-N,N-bis(quinolin-2-ylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C22H21N3S2/c1-22(2,3)25(26-20-14-12-16-8-4-6-10-18(16)23-20)27-21-15-13-17-9-5-7-11-19(17)24-21/h4-15H,1-3H3 |
InChI-Schlüssel |
AFOFEBKMCCDLOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(SC1=NC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


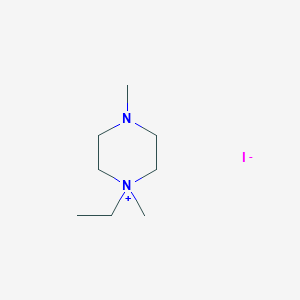
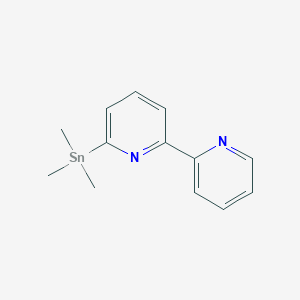
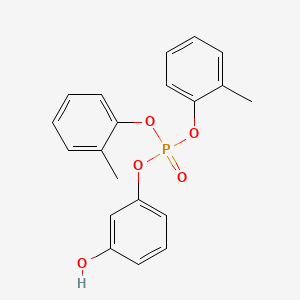
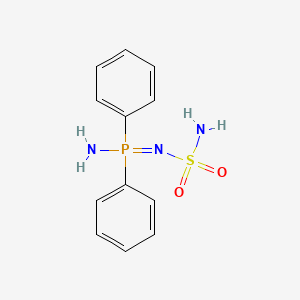
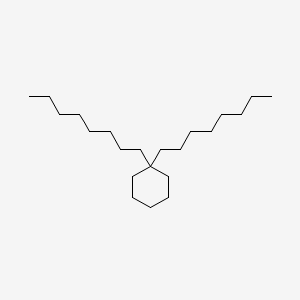
![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

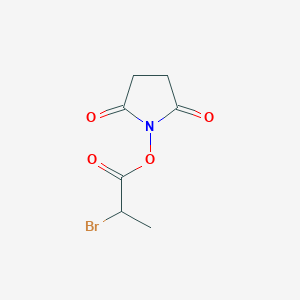
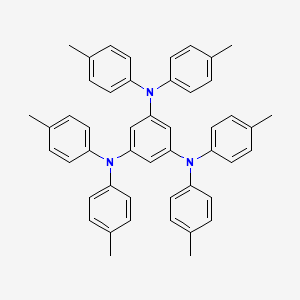
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)
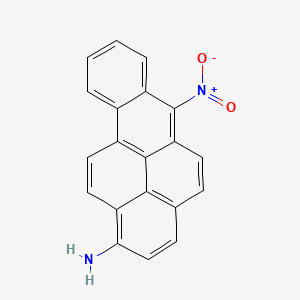
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
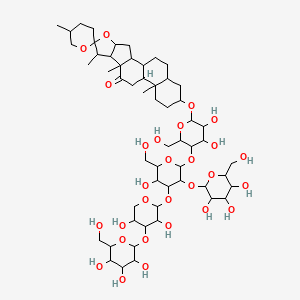
![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
